molecular formula C10H9N3O4 B580569 8-naphthyridin-2(1H)-one CAS No. 1374651-58-7

8-naphthyridin-2(1H)-one

Cat. No.: B580569
CAS No.: 1374651-58-7
M. Wt: 235.20 g/mol
InChI Key: USUGOKJPTNHKGN-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one (CAS 15936-09-1) is a privileged nitrogen-donor heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound serves as a key synthetic building block for developing novel therapeutic agents due to its ability to form diverse intermolecular interactions and chelate metal cations . Researchers utilize this core structure in the design of ligands for various biological receptors . Its derivatives demonstrate a wide spectrum of pharmacological activities, with prominent research applications in several areas: • Anticancer Research: 1,8-Naphthyridine derivatives are investigated as potential antitumor agents. They can act as DNA intercalators, binding to double-stranded DNA to inhibit replication and transcription, leading to suppressed cancer cell growth . Specific derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (SiHa), colon (Colo-205), and lung (A549) cancers . • Antimicrobial Development: As part of the naphthyridine family, this scaffold is foundational for developing new anti-infectives. The well-known antibacterial drug nalidixic acid is a 1,8-naphthyridine derivative that inhibits bacterial DNA gyrase . Ongoing research focuses on creating new analogues to combat drug-resistant pathogens . • Central Nervous System (CNS) & Cardiovascular Targets: The scaffold is used to develop ligands for protein kinases and G protein-coupled receptors (GPCRs) . For instance, 1,this compound-3-carboxamide derivatives have been designed as high-affinity, selective fluorescent ligands for the Cannabinoid Type 2 (CB2) receptor, a target for neurodegenerative disorders, pain, and inflammation . Fused imidazo[1,2-a][1,8]naphthyridine structures are also explored for potential positive inotropic activity for heart failure management . • Material Science & Coordination Chemistry: Beyond pharmacology, 1,8-naphthyridine and its derivatives act as polydentate nitrogen-donor ligands in coordination chemistry, forming complexes with metals that exhibit interesting catalytic and fluorescence properties . This product is provided for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1374651-58-7

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

7-ethoxy-6-nitro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-5H,2H2,1H3,(H,11,12,14)

InChI Key

USUGOKJPTNHKGN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Aqueous Synthesis

A green chemistry approach utilizes choline hydroxide ionic liquid (ChOH-IL) as a catalyst in water. For example, 2-aminonicotinaldehyde reacts with acetylacetone at 50°C for 6 hours under nitrogen, yielding 2-methyl-1,this compound with >90% efficiency. Key advantages include:

  • Catalyst recyclability : ChOH-IL is recovered and reused without loss of activity.

  • Solvent sustainability : Water replaces toxic organic solvents.

  • Gram-scale feasibility : Reactions produce multi-gram quantities, ideal for industrial applications.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 9.04 (dd, J = 4.0 Hz, 1H), 8.11 (dd, J = 2.0 Hz, 1H), 2.80 (s, 3H).

  • ¹³C NMR : δ 163.0 (C=O), 155.9, 153.3 (pyridine carbons).

Substrate Scope and Limitations

The method accommodates diverse active methylene compounds (e.g., cyclic ketones, arylacetones). Aliphatic substrates (e.g., cyclohexanone) yield products in >95% efficiency, while sterically hindered analogs require extended reaction times.

Acid-Catalyzed Cyclization of Diaminopyridines

A one-step protocol employs 2,6-diaminopyridine (DAP) and 1,1,3,3-tetramethoxypropane in acidic media.

Reaction Optimization

  • Acid selection : Acetic acid (67% yield), sulfuric acid (70%), or phosphoric acid (72%).

  • Temperature : 45–75°C for 30–40 minutes.

  • Workup : Neutralization with NaOH, followed by column chromatography (Al₂O₃, CH₂Cl₂:MeOH = 50:1).

Example :
107 g DAP and 321 mL acetic acid react with 80.5 g 1,1,3,3-tetramethoxypropane at 25–30°C for 30 minutes, yielding 95 g product (67% yield, HPLC purity 96%).

Advantages Over Prior Art

  • Avoids hazardous reagents (e.g., potassium metal) and cryogenic conditions.

  • Cost-effective starting materials.

Microwave-Assisted Inverse Electron-Demand Diels–Alder Reaction

Microwave irradiation accelerates the formation of 8-naphthyridinones via [4+2] cycloaddition between 1,2,4-triazines and enamines.

Protocol Details

  • Conditions : 150–200°C, 10–30 minutes.

  • Yields : 60–85% (varies with substituents).

  • Scope : Electron-deficient dienes and electron-rich dienophiles enhance reactivity.

Example : 3,5-Dimethoxy-1,2,4-triazine reacts with N-vinylpyrrolidone to form 3,4-dihydro-1,this compound.

Hydrolysis of Ester Precursors

Methyl 2-aminonicotinate undergoes base-mediated cyclization to form 4-hydroxy-1,this compound.

Stepwise Synthesis

  • Ester Activation : Treatment with NaH in methyl acetate.

  • Cyclization : LiOH·H₂O at 50°C for 16 hours.

  • Yield : 57.9% after recrystallization.

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch).

  • MS : m/z 162.15 [M+H]⁺.

Functionalization and Derivatization

Pharmacologically Active Derivatives

  • 7-Amino Derivative : Synthesized via Staudinger reaction (azide reduction).

  • Anticancer Analogs : 7-Amino-1,this compound induces apoptosis via mitochondrial pathways.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Friedlander CondensationH₂O, ChOH-IL, 50°C>90%Scalable, green solventLimited to activated carbonyls
Acid-Catalyzed CyclizationAcOH, 45–75°C67–72%One-step, low costRequires chromatography
Microwave Diels–AlderMW, 150–200°C60–85%Rapid, high functional group toleranceSpecialized equipment needed
Ester HydrolysisLiOH, 50°C57.9%Simple starting materialsModerate yield

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthyridinone Derivatives

Property 8-Naphthyridin-2(1H)-one 1,6-Naphthyridin-2(1H)-one 1,5-Naphthyridin-2(1H)-one
Key Structural Features N1, N8 positions; C2 ketone; metal-chelating motif N1, N6 positions; C3-C4 substitution flexibility N1, N5 positions; limited data available
Enzymatic Targets Poxvirus resolvase (IC₅₀: 0.3 mM) , HCMV DNA pol c-Src kinase (IC₅₀: 10–80 nM) , FGFR, PDGFR Not well-characterized
Receptor Activity CB2 agonist (e.g., UOMM18, Ki < 10 nM) Minimal CB2 affinity No reported receptor activity
Therapeutic Applications Antiviral, CB2-mediated anti-inflammatory Anticancer (tyrosine kinase inhibition) Antibacterial (Acinetobacter spp.)
Synthetic Accessibility Domino aldol-SNAr-dehydration routes Pyridone ring preformation strategies Limited synthetic data
Patent Landscape Emerging (e.g., HCMV inhibitors ) Dominant (17,000+ compounds, 1,000+ patents) Sparse

Structure-Activity Relationship (SAR) Insights

  • This compound :

    • The 3-carboxamide cyclohexyl group (e.g., in UOMM18) reduces lipophilicity while preserving CB2 affinity .
    • Halogenation at C6 (e.g., 6-chloro derivatives) enhances antiviral potency .
  • 1,6-Naphthyridin-2(1H)-one :

    • Basic aliphatic side chains at C7 improve c-Src inhibition (IC₅₀: 10–80 nM) and selectivity over PDGFR (10–300-fold) .
    • C3-C4 double bonds correlate with increased rigidity and bioactivity in certain cancer models .

Biological Activity

8-Naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a bicyclic structure containing a pyridine ring fused to a naphthalene moiety. The synthesis of this compound often involves various methods such as microwave-assisted reactions and traditional organic synthesis techniques. For instance, derivatives of this compound have been synthesized using approaches that include Diels-Alder reactions and other coupling strategies that allow for the introduction of substituents at various positions on the naphthyridine ring .

Biological Activities

1. Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. A study evaluating a series of substituted 1,8-naphthyridine derivatives highlighted their effectiveness against various cancer cell lines, including breast (MCF7), colon, and oral cancers. Some compounds demonstrated IC50 values as low as 1.47 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like staurosporine .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infectious diseases . The mechanism of action is believed to involve interference with bacterial DNA replication and transcription processes.

3. Antiviral Effects

Certain derivatives of this compound have been identified as effective inhibitors of HIV-1 integrase, which is crucial for viral replication. These compounds exhibited nanomolar potency against HIV vectors, highlighting their potential as antiviral agents .

4. Anti-inflammatory and Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, some studies have suggested that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of neurological disorders where inflammation plays a key role in disease progression . The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This property not only contributes to its anticancer effects but also enhances its antimicrobial activity by targeting bacterial DNA . Additionally, the compound's ability to modulate various signaling pathways involved in inflammation and cell survival further underscores its therapeutic potential.

Case Studies

Several case studies have been published that illustrate the efficacy of this compound derivatives:

  • Case Study 1: A derivative showed significant apoptosis induction in MCF7 cells at concentrations lower than those required for staurosporine treatment, indicating superior efficacy in triggering cancer cell death.
  • Case Study 2: In vivo models demonstrated that certain naphthyridine derivatives reduced tumor growth significantly compared to control groups, providing evidence for their potential use in cancer therapy.

Data Summary

Activity IC50 (μM) Cell Line/Pathogen Reference
Anticancer1.47MCF7 (Breast Cancer)
AntimicrobialN/AMycobacterium tuberculosis
Antiviral<10HIV-1 Integrase
Anti-inflammatoryN/AVarious (Neuroprotection)

Q & A

What are the common synthetic routes for 8-naphthyridin-2(1H)-one derivatives?

Basic Synthesis Methodology
this compound derivatives are synthesized via multi-step reactions, including domino Aldol-SNAr-dehydration sequences for [3+3] annulations. For example, quinolin-2(1H)-one and 1,this compound derivatives can be prepared using ketone and aldehyde precursors under acidic conditions, achieving yields of 60–85% depending on substituents . Halogenation reactions (e.g., chlorination using KClO₃/HCl) are also employed to introduce functional groups at specific positions, as demonstrated in the synthesis of 3-chloro-1,this compound (78% yield) .

How is X-ray crystallography applied to characterize this compound derivatives?

Structural Characterization
Single-crystal X-ray diffraction is critical for determining molecular geometry and hydrogen-bonding patterns. For instance, 7-amino-1,this compound monohydrate crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 9.5413 Å, b = 17.1560 Å, c = 4.9954 Å, and β = 95.19°. This technique confirms intramolecular hydrogen bonds (N–H···O and O–H···O) critical for stability and intermolecular interactions .

How do substituent positions on the naphthyridinone ring influence antiviral activity?

Advanced Structure-Activity Relationship (SAR)
Substituent positioning significantly impacts biological activity. In 1-hydroxy-1,this compound derivatives, C-4 phenyl ring substitutions enhance dual inhibition of HIV integrase (INST) and ribonuclease H (RNase H). Para-substituted derivatives (e.g., 41c) exhibit superior activity (IC₅₀ = 0.045 μM for RNase H) compared to meta- or ortho-substituted analogs due to optimized steric and electronic interactions . Computational docking studies further validate that para-substituents improve binding affinity to conserved active-site residues.

What methodologies are used to design dual-target inhibitors based on this compound scaffolds?

Advanced Drug Design Strategy
Dual-target inhibitors are developed through systematic derivatization and screening. For example:

  • Step 1 : Introduce hydroxyl groups at C-1 to chelate metal ions in HIV RNase H and integrase active sites.
  • Step 2 : Optimize C-4 substituents (e.g., 4-aminomethylphenyl) to enhance potency.
  • Step 3 : Evaluate selectivity via biochemical assays (e.g., IC₅₀ ratios for RNase H vs. polymerase/integrase). A lead compound showed IC₅₀ = 0.19 μM in viral replication assays with a cytotoxicity window (CC₅₀ = 3.3 μM) .

How can researchers resolve contradictions in SAR data for naphthyridinone derivatives?

Advanced Data Analysis
Contradictions in SAR data arise from contextual factors (e.g., assay conditions, cell lines). To address this:

  • Triangulate Data : Compare results across biochemical (e.g., enzymatic IC₅₀), cellular (e.g., antiviral IC₅₀), and biophysical (e.g., SPR binding) assays.
  • Contextualize Substituent Effects : For instance, 7-Cl substitution in 1,this compound enhances PNA-DNA duplex stability by 2.0–3.5°C per modification, but this effect varies with sequence context .
  • Statistical Modeling : Use QSPR models to predict bioactivity based on physicochemical descriptors, as demonstrated in antibacterial naphthyridine glycosides .

What are the strategies for enhancing molecular recognition in peptide nucleic acids (PNAs) using substituted naphthyridinones?

Advanced Biophysical Applications
Substituted naphthyridinones improve base-pairing specificity in PNAs. For example:

  • 7-Chloro Derivative (7-Cl-bT) : Increases PNA-DNA duplex thermal stability by 2.0–3.5°C/modification and triplex (Hoogsteen) stability by 2.7–3.5°C/modification. This is achieved through enthalpic stabilization via optimized stacking and hydrogen bonding .
  • Synthetic Protocols : Incorporate modified nucleobases during solid-phase PNA synthesis, followed by HPLC purification and circular dichroism (CD) validation of helical structures.

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